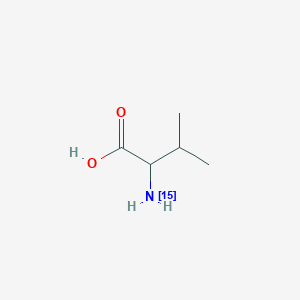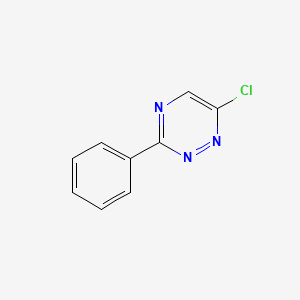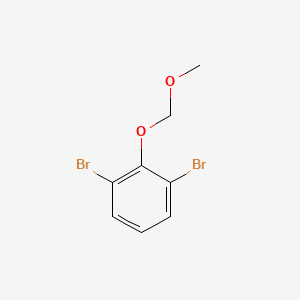
Methallyl mercaptan
Übersicht
Beschreibung
Methallyl mercaptan, also known as 3-methyl-2-buten-1-thiol, is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a methallyl group. This compound is notable for its strong and distinctive odor, often described as pungent and similar to that of garlic or rotten cabbage. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methallyl mercaptan can be synthesized through several methods. One common approach involves the reaction of methallyl chloride with sodium hydrosulfide under controlled conditions. The reaction typically proceeds as follows:
CH2=C(CH3)CH2Cl+NaSH→CH2=C(CH3)CH2SH+NaCl
Another method involves the thiolation of methallyl alcohol using hydrogen sulfide in the presence of a catalyst. This reaction is carried out under elevated temperatures and pressures to achieve high yields.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where methallyl chloride and sodium hydrosulfide are reacted in the presence of solvents and stabilizers. The reaction conditions are optimized to ensure maximum yield and purity of the final product. The crude product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methallyl mercaptan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfonic acids. For example, oxidation with hydrogen peroxide yields methallyl disulfide.
Reduction: Reduction reactions are less common but can involve the conversion of disulfides back to thiols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides as reagents. The reactions are conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Methallyl disulfide, methallyl sulfonic acid.
Substitution: Various substituted methallyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methallyl mercaptan has several applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used as an intermediate in the production of pesticides, fungicides, and other agrochemicals. It is also employed in the synthesis of flavors and fragrances due to its strong odor.
Wirkmechanismus
The mechanism of action of methallyl mercaptan involves its interaction with various molecular targets. The thiol group (-SH) is highly reactive and can form covalent bonds with proteins and enzymes, leading to the modification of their activity. This reactivity is the basis for its antimicrobial and antifungal properties, as it can disrupt the normal functioning of microbial cells.
Vergleich Mit ähnlichen Verbindungen
Methallyl mercaptan is similar to other thiol-containing compounds, such as:
Ethanethiol: Contains an ethyl group attached to the thiol group.
Propyl mercaptan: Contains a propyl group attached to the thiol group.
Uniqueness
This compound is unique due to the presence of the methallyl group, which imparts distinct chemical properties and reactivity compared to simpler thiols. Its structure allows for a wider range of chemical reactions and applications, particularly in the synthesis of more complex organosulfur compounds.
Eigenschaften
IUPAC Name |
2-methylprop-2-ene-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-4(2)3-5/h5H,1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJYVTQALAAQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453286 | |
| Record name | Methallyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5954-68-7 | |
| Record name | 2-Propene-1-thiol, 2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5954-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methallyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)












